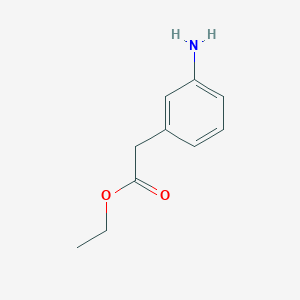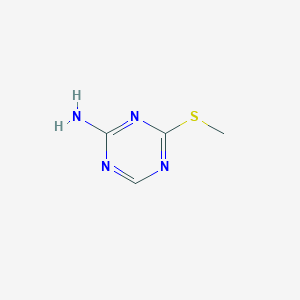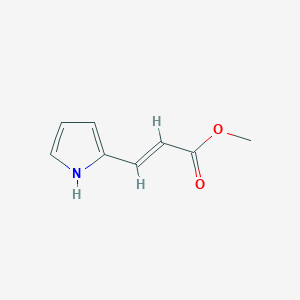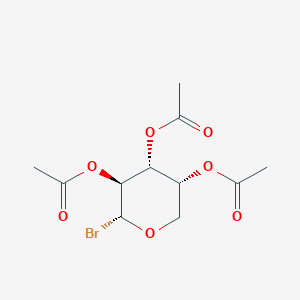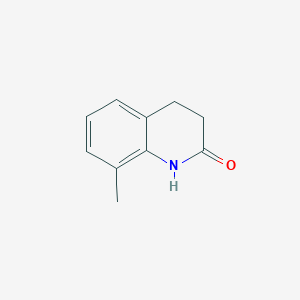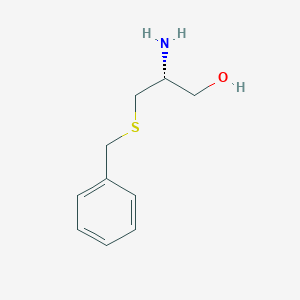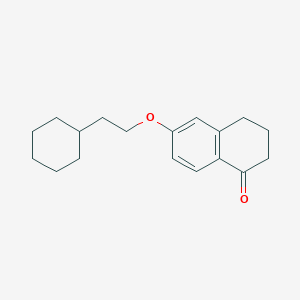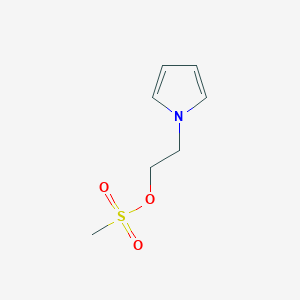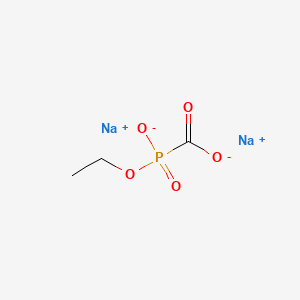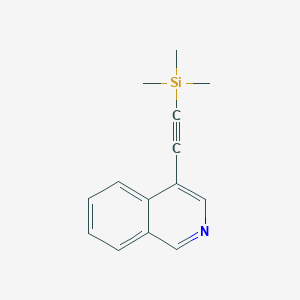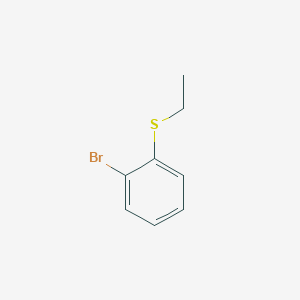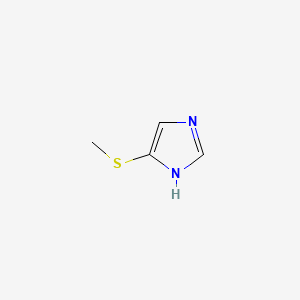![molecular formula C11H9BrS B1338807 2-[3-(Bromomethyl)phenyl]thiophene CAS No. 85553-44-2](/img/structure/B1338807.png)
2-[3-(Bromomethyl)phenyl]thiophene
概要
説明
2-[3-(Bromomethyl)phenyl]thiophene (2-BMPT) is an organosulfur compound containing a thiophene ring with a bromomethyl substituent at the 3-position. It is a colorless liquid with a pungent odor and is highly volatile. 2-BMPT has been studied for its potential applications in organic synthesis, photochemistry, and materials science.
科学的研究の応用
Optical and Photophysical Properties Enhancement
Research has shown that derivatives of thiophene, including those with structures similar to 2-[3-(Bromomethyl)phenyl]thiophene, are utilized for tuning optical properties and enhancing solid-state emission in polythiophenes. By postfunctionalization of poly(3-hexylthiophene) (P3HT), researchers have systematically studied electronic and steric effects of various functional groups, including bromo and phenyl groups, on optical and photophysical properties. This has led to significant enhancements in solid-state fluorescence, demonstrating the potential of these compounds in developing advanced optical materials (Li, Vamvounis, & Holdcroft, 2002).
Heterocyclic Compound Synthesis
Another study focused on the synthesis of novel compounds by combining thiophene and benzimidazole or 1,2,4-triazole moieties, starting from a derivative similar to this compound. These compounds showed promising antibacterial and antifungal activities, illustrating the versatility of thiophene-containing compounds in medicinal chemistry and highlighting their role beyond traditional applications (Mabkhot et al., 2017).
Nonlinear Optical Limiting
A study on donor-acceptor substituted thiophene dyes, including those with modifications similar to this compound, revealed their potential in nonlinear optical limiting. These dyes have been designed, synthesized, and characterized for applications in protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications, demonstrating their importance in optoelectronic devices (Anandan et al., 2018).
Suzuki and Negishi Reactions
Research on 2-Bromo-2′-phenyl-5,5′-thiophene synthesis through Suzuki reactions compared to Negishi reactions highlights the chemical versatility and reactivity of such compounds. This study showcases the efficiency of cross-coupling reactions in synthesizing derivatives of this compound, contributing to the field of synthetic organic chemistry (Wang, 2003).
Antimicrobial Agents Development
A study on the facile synthesis of thiophen-2(5H)-ones derivatives, including those with bromomethyl groups, demonstrated their potential as new classes of antimicrobial agents. These compounds were shown to significantly reduce biofilm formation by marine bacteria, suggesting their application in addressing biofilm-related issues (Benneche et al., 2011).
Safety and Hazards
作用機序
Target of Action
Thiophene and its substituted derivatives, which include 2-[3-(bromomethyl)phenyl]thiophene, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their therapeutic effects . The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions with biological targets, leading to changes in their function.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced by this compound .
Pharmacokinetics
The compound’s physicochemical properties such as its logp value of 448, and water solubility of 3473 mg/L at 25°C suggest that it may have good lipophilicity and moderate water solubility . These properties could influence its absorption and distribution in the body, and thus its bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound could have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
2-[3-(Bromomethyl)phenyl]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromomethyl group in this compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. For instance, it can interact with cysteine residues in proteins, forming a covalent bond and potentially altering the protein’s function. This interaction can inhibit or activate enzymes, depending on the nature of the modification. Additionally, this compound can participate in electrophilic aromatic substitution reactions, further contributing to its biochemical reactivity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of proteins by this compound can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli. Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes. These changes can have downstream effects on cellular metabolism, potentially altering the production of key metabolites and energy balance within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding interactions with biomolecules. The bromomethyl group in this compound can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This covalent modification can inhibit or activate enzymes, depending on the specific site of interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded. These long-term effects can include changes in gene expression, protein function, and cellular metabolism, highlighting the importance of considering temporal effects in biochemical studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have subtle effects on cellular function, potentially leading to minor changes in gene expression and protein activity. At higher doses, this compound can have more pronounced effects, including toxic or adverse effects. These high-dose effects can include significant changes in cellular metabolism, protein function, and gene expression, potentially leading to cellular damage or dysfunction. It is important to carefully consider dosage effects when studying the biochemical properties of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions can affect metabolic flux and metabolite levels, potentially altering cellular metabolism. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported into cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity, with localized concentrations potentially leading to more pronounced effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular metabolism and energy production. The specific subcellular localization of this compound can therefore play a crucial role in determining its biochemical effects .
特性
IUPAC Name |
2-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDEBDYUAKNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522346 | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-44-2 | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


